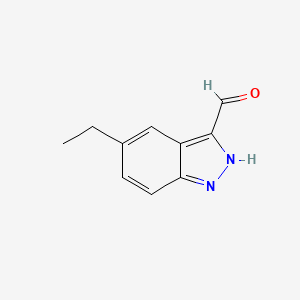

5-Ethyl-1H-indazole-3-carbaldehyde

Description

Significance of the Indazole Core in Contemporary Organic Chemistry

The indazole nucleus, a fusion of a benzene (B151609) and pyrazole (B372694) ring, is a key building block in the development of pharmacologically active molecules. nih.govaustinpublishinggroup.com Though rarely found in nature, synthetic indazole derivatives are prominent in a variety of therapeutic agents. nih.govpnrjournal.com The versatility of the indazole structure allows for the creation of a wide range of derivatives with diverse biological activities. nih.gov

The stability of the indazole ring system is a crucial aspect of its utility. It exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form. chemicalbook.com This stability, coupled with the ability to introduce various functional groups at different positions, makes it an attractive scaffold for medicinal chemists.

The indazole core is a recognized pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. nih.gov Its presence is noted in several commercially available drugs, highlighting its importance in the pharmaceutical industry. pnrjournal.comnih.gov

Strategic Importance of the Carbaldehyde Functionality in Indazole Derivatives

The presence of a carbaldehyde group at the 3-position of the indazole ring, as seen in 5-Ethyl-1H-indazole-3-carbaldehyde, is of significant strategic importance. This aldehyde functional group serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations. nih.govrsc.org

The aldehyde can be readily converted into other functional groups, providing a gateway to a diverse range of 3-substituted indazole derivatives. nih.govrsc.org This versatility is crucial for the synthesis of complex molecules and for creating libraries of compounds for drug discovery programs. The ability to modify the aldehyde group allows chemists to fine-tune the properties of the molecule, which is a key aspect of developing new therapeutic agents. rsc.org

Overview of the Current Research Landscape Pertaining to this compound

While specific research on this compound is not extensively detailed in publicly available literature, the broader class of 1H-indazole-3-carbaldehydes is a subject of ongoing investigation. nih.govrsc.org These compounds are recognized as key intermediates in the synthesis of various functionalized indazoles. nih.govrsc.org

Research in this area often focuses on developing efficient synthetic methods for preparing these aldehyde derivatives. nih.govrsc.org The ability to synthesize these building blocks effectively is a critical step in the exploration of new indazole-based compounds with potential therapeutic applications. The ethyl group at the 5-position of the indazole ring in this compound likely influences its solubility and electronic properties, which could be an area of interest for further investigation.

Below is a table of related indazole-3-carbaldehyde derivatives and their molecular information, illustrating the structural diversity within this class of compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Indazole-3-carbaldehyde | 5235-10-9 | C8H6N2O | 146.15 |

| 5-Bromo-1H-indazole-3-carbaldehyde | 1000339-33-9 | C8H5BrN2O | 225.05 |

| 5-Methoxy-1H-indazole-3-carbaldehyde | 94444-96-9 | C9H8N2O2 | 176.17 |

| 5-Amino-1H-indazole-3-carbaldehyde | 885519-26-6 | C8H7N3O | 161.16 |

| 3-Chloro-1H-indazole-5-carboxaldehyde | 1086391-03-8 | C8H5ClN2O | 180.59 |

| Indazole-5-carboxaldehyde | 253801-04-6 | C8H6N2O | 146.15 |

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-ethyl-2H-indazole-3-carbaldehyde |

InChI |

InChI=1S/C10H10N2O/c1-2-7-3-4-9-8(5-7)10(6-13)12-11-9/h3-6H,2H2,1H3,(H,11,12) |

InChI Key |

BSLFXZNSXIKDAC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(NN=C2C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 1h Indazole 3 Carbaldehyde and Its Analogs

Advanced Synthetic Strategies for 1H-Indazole-3-Carbaldehydes

Modern synthetic chemistry has introduced transition-metal catalysis as a powerful tool for constructing the indazole ring with high efficiency and functional group tolerance. nitk.ac.in

Transition metals like palladium, copper, and rhodium are frequently employed to catalyze the formation of indazoles. nitk.ac.innih.govresearchgate.net These methods often involve C-H bond activation and annulation sequences. nih.gov

A palladium-catalyzed method has been developed for the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. acs.org This one-step process involves an intermolecular N-benzylation followed by an intramolecular N-arylation and oxidation. acs.org

Copper-catalyzed reactions are also prevalent. For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) can produce 2H-indazoles. organic-chemistry.org An improved route to a fluorinated indazole intermediate was developed using a copper-catalyzed intramolecular Ullmann cyclization of a hydrazone. researchgate.net

Rhodium, often in conjunction with copper, can catalyze the sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to give 1H-indazoles in good to high yields. nih.gov Cobalt catalysts have also been used for the one-step synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes. nih.gov

Silver(I) has been shown to mediate an intramolecular oxidative C–H amination to construct a variety of 3-substituted 1H-indazoles, a reaction that is believed to proceed via a single electron transfer mechanism. nih.gov

Table 3: Examples of Transition-Metal Catalyzed Indazole Synthesis

| Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂, t-Bu₃PHBF₄, Cs₂CO₃ | 2-Bromobenzyl bromides, Arylhydrazines | 2-Aryl-2H-indazoles | acs.org |

| Cu₂O-NP | 2-Bromobenzaldehydes, Primary amines, Sodium azide | 2H-indazoles | organic-chemistry.org |

| Rh₂(OAc)₄, Cu(OAc)₂ | Ethyl benzimidates, Nitrosobenzenes | 1H-indazoles | nih.gov |

| Cp*Co(III) catalyst | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | nih.gov |

Synthetic Routes to 5-Ethyl-1H-indazole-3-carbaldehyde and Its Congeners

The synthesis of this compound and related indazole structures is a focal point of contemporary chemical research, driven by their significance as key intermediates in the preparation of medicinally important compounds. A variety of synthetic methodologies have been developed to access the indazole core, each with distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. These methods range from transition-metal-catalyzed reactions to classical organic transformations, providing a versatile toolkit for chemists.

1 Transition-Metal-Catalyzed Syntheses

Transition metals, particularly rhodium, copper, palladium, and iron, have proven to be powerful catalysts in the construction of the indazole scaffold. These metals facilitate key bond-forming events, such as C-H activation, N-N bond formation, and various cross-coupling reactions, enabling the efficient assembly of the bicyclic indazole system.

1 Rhodium-Catalyzed C-H Activation and Subsequent Annulation

Rhodium catalysis has emerged as a potent strategy for the synthesis of indazole derivatives through C-H activation and subsequent annulation. nih.govrsc.orgnih.govnih.govrsc.org This approach often involves the reaction of substrates like phthalazinones or pyridazinones with allenes, leading to indazole derivatives that possess a quaternary carbon. rsc.org The reaction mechanism typically proceeds through a sequence of C-H activation, olefin insertion, β-hydride elimination, and intramolecular cyclization. rsc.org This methodology is valued for its high atom economy and the ability to tolerate a wide range of functional groups. nih.govrsc.org

A notable application of this strategy is the Rh(III)-catalyzed annulation of phthalazinones and pyridazinones with various allenes, which furnishes indazole derivatives in moderate to good yields. rsc.org This reaction demonstrates high Z-selectivity and broad functional group tolerance. nih.govrsc.org Furthermore, Rh(III)-catalyzed cascade reactions involving [5+1] annulation and 5-exo-cyclization have been developed, showcasing the versatility of rhodium in constructing complex heterocyclic systems in a single step with high efficiency and selectivity. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| [Cp*RhCl2]2 / AgOAc | 1-phenyl-1,2-dihydropyridazine-3,6-diones and buta-2,3-dien-1-ylbenzene | Indazole derivatives | Good atom efficiency, high Z-selectivity. nih.gov |

| Rh(III) catalyst | Phthalazinones/pyridazinones and allenes | Indazole derivatives with a quaternary carbon | High atom economy, broad functional group tolerance. rsc.org |

| Rh(III) catalyst | Amidines and diynes | Nitrogen-containing heterocycles | High efficiency and selectivity in a one-step process. nih.gov |

| Rh(III) catalyst | Benzohydroxamates and 2-imidazolones | Dihydroisoquinolone-fused imidazolin-2-ones | Access to complex urea-fused scaffolds. nih.gov |

2 Copper-Catalyzed N-N Bond Formation Pathways

Copper-catalyzed reactions are instrumental in forming the crucial N-N bond of the indazole ring. organic-chemistry.orgrsc.orgcapes.gov.bracs.orgacs.org These methods often provide a direct and efficient route to both 1H- and 2H-indazole isomers. One prominent approach involves the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by a copper(I) species. organic-chemistry.orgacs.org This process facilitates sequential C-N and N-N bond formation and is noted for its broad substrate scope and high tolerance for various functional groups. organic-chemistry.orgacs.org

Another effective copper-catalyzed strategy is the intramolecular amination to form the N-N bond. rsc.org This method allows for the synthesis of a wide variety of multi-substituted 2H-indazoles and 1H-pyrazoles from readily available starting materials under mild conditions. rsc.org Furthermore, a facile synthesis of 1H-indazoles has been developed using a Cu(OAc)2-catalyzed N-N bond formation with oxygen as the terminal oxidant. acs.org This reaction proceeds from o-aminoaryl N-H ketimine species, which are generated from the reaction of 2-aminobenzonitriles with various organometallic reagents. acs.org

| Catalyst/Reagents | Starting Materials | Product | Key Features |

| CuI / TMEDA | 2-bromobenzaldehydes, primary amines, NaN3 | 2H-Indazoles | One-pot, three-component reaction; sequential C-N and N-N bond formation. organic-chemistry.orgacs.org |

| Copper Catalyst | Not specified | 2H-Indazoles and 1H-Pyrazoles | Intramolecular N-N bond formation under mild conditions. rsc.org |

| Cu(OAc)2 / O2 | o-aminoaryl N-H ketimines | 1H-Indazoles | Utilizes oxygen as the terminal oxidant. acs.org |

3 Palladium- and Iron-Catalyzed Approaches

Palladium catalysis is widely employed in the synthesis of indazole derivatives, primarily through cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of various substituents onto the indazole core. For instance, a series of indazole derivatives have been synthesized by reacting aryl halides with organoboronic acids in the presence of a palladium catalyst. nih.gov Palladium-catalyzed cascade reactions initiated by C(sp3)-H functionalization have also been developed for the construction of various heterocycles. mdpi.com Furthermore, Pd(II)-catalyzed tandem regioselective oxidative coupling of indoles and maleimides provides a direct route to indolopyrrolocarbazoles. nih.gov

While less common than palladium, iron-catalyzed methods also offer viable pathways to indazole scaffolds. Research in this area is ongoing, with the potential for more cost-effective and environmentally benign synthetic routes.

2 Aryne-Mediated [3+2] Cycloaddition Chemistry

The [3+2] cycloaddition reaction involving arynes as dienophiles presents a rapid and efficient route to the indazole core. nih.govnih.govacs.orgepa.govcapes.gov.br This methodology typically involves the reaction of an aryne with a 1,3-dipole, such as a sydnone (B8496669) or a diazomethane (B1218177) derivative. nih.govacs.orgcapes.gov.br The reaction proceeds under mild conditions and often results in good to excellent yields of the corresponding indazole products. nih.govnih.govacs.org

A key advantage of this approach is the ability to selectively prepare 2H-indazoles, which can be challenging to access through other methods. nih.gov The cycloaddition of arynes with sydnones, for example, leads to the formation of 2H-indazoles after a decarboxylation step. nih.govacs.org Similarly, the reaction of benzynes with diazomethane derivatives can afford both N-unsubstituted and 1-aryl-1H-indazoles depending on the reaction conditions. capes.gov.br

| Aryne Precursor | Dipole | Product | Key Features |

| Not specified | Sydnones | 2H-Indazoles | Rapid and efficient, proceeds under mild conditions. nih.govnih.govacs.org |

| o-Silylaryl triflates | Diazomethane derivatives | N-unsubstituted or 1-aryl-1H-indazoles | Regioselective formation based on reaction conditions. capes.gov.br |

| Not specified | Diazo compounds | Indazoles | Involves subsequent acyl migration. epa.gov |

3 Direct Nitrosation of Indoles as a Synthetic Route to Indazole-3-Carbaldehydes

The direct nitrosation of indoles represents a valuable and straightforward method for the synthesis of 1H-indazole-3-carbaldehydes. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net This transformation is typically carried out in a slightly acidic environment using a nitrosating agent such as sodium nitrite. nih.govrsc.orgrsc.org The reaction proceeds through a multi-step pathway that begins with the nitrosation of the C3 position of the indole (B1671886) ring to form an oxime intermediate. nih.gov This intermediate then undergoes ring-opening upon the addition of water, followed by ring-closure to yield the 1H-indazole-3-carbaldehyde. nih.gov

Optimized procedures have been developed to improve the yields of this reaction, particularly for electron-rich indoles which can be prone to side reactions like dimer formation. nih.govrsc.orgresearchgate.net These optimizations often involve reverse addition of the indole to the nitrosating mixture and careful control of the reaction temperature. nih.govrsc.org This method is applicable to a wide range of both electron-rich and electron-deficient indoles, making it a versatile tool for accessing these important intermediates. nih.govrsc.orgrsc.org

| Indole Substrate | Reaction Conditions | Product | Yield |

| Indole | NaNO2, HCl, DMF/water, 0°C to RT | 1H-Indazole-3-carbaldehyde | Not specified |

| 5-Bromoindole | NaNO2, HCl, DMF/water, 0°C | 5-Bromo-1H-indazole-3-carboxaldehyde | 41% rsc.org |

| 5-Nitroindole | NaNO2, HCl, DMF, 80°C | 5-Nitro-1H-indazole-3-carboxaldehyde | Quantitative nih.govrsc.org |

| Halogenated indoles (5- or 6-position) | NaNO2, HCl, slow addition at 0°C then RT | Corresponding indazole-3-carboxaldehydes | 78-96% rsc.org |

4 Vilsmeier-Haack Formylation Strategies and Their Regiospecificity

The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indazoles. ijpcbs.comnih.govorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.orgwikipedia.org This electrophilic substitution reaction introduces a formyl group onto the indazole ring. ijpcbs.comorganic-chemistry.org

The regiospecificity of the Vilsmeier-Haack formylation on the indazole scaffold is a critical aspect. For 2H-indazoles, formylation often occurs regioselectively at the C3-position. thieme-connect.de However, the classical Vilsmeier-Haack conditions (POCl₃/DMF) have been reported to be unsuccessful for the formylation of certain 2H-indazoles. thieme-connect.de In such cases, alternative methods like microwave-assisted, Selectfluor-mediated formylation using DMSO as the formylating agent have been developed to achieve the desired C3-formylated products in moderate to excellent yields. thieme-connect.de

Transition-Metal-Free Cyclization Processes

5 Multicomponent Reaction (MCR) Strategies for Indazole Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like indazoles in a single step from three or more starting materials. organic-chemistry.orgacs.orgresearchgate.netnih.govrug.nlyoutube.com These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. nih.govrug.nl

One notable example is the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgacs.org This reaction is considered the first example of an MCR for the synthesis of 2H-indazoles and demonstrates a broad substrate scope with high functional group tolerance. organic-chemistry.orgacs.org Other MCRs have been developed for the synthesis of various heterocyclic scaffolds, highlighting the versatility of this strategy in medicinal chemistry and drug discovery. researchgate.netnih.govrug.nl

Application of Flow Chemistry for Scalable Synthesis

The synthesis of indazole derivatives, including analogs of this compound, has benefited significantly from the adoption of flow chemistry. This technology offers enhanced safety, reproducibility, and scalability compared to traditional batch processing. acs.orgresearchgate.net Flow chemistry is particularly advantageous for handling potentially hazardous reagents or intermediates and for enabling rapid optimization and production of multi-gram quantities on demand. acs.orgresearchgate.net

A general and versatile route utilizing flow chemistry has been reported for delivering a range of known and novel indazoles. acs.org While a specific protocol for this compound is not explicitly detailed, the established methods for other substituted indazoles are highly adaptable. acs.orgresearchgate.net For instance, a three-step flow procedure has been developed for certain indazole derivatives, demonstrating the potential for multi-step syntheses in continuous systems. researchgate.net Such a setup for the target compound would likely involve pumping a solution of the precursor, such as 5-ethyl-indole, to mix with a nitrosating agent in a heated microreactor, followed by in-line purification, thus minimizing handling and improving safety and efficiency. acs.orgd-nb.info

Table 1: Advantages of Flow Chemistry in Indazole Synthesis

| Feature | Benefit | Reference |

|---|---|---|

| Increased Safety | Minimizes the inventory of hazardous intermediates at any given time. | acs.orgresearchgate.netd-nb.info |

| Enhanced Scalability | Allows for seamless transition from laboratory-scale to production-scale by extending run time. | acs.orgresearchgate.net |

| Improved Reproducibility | Precise control over reaction parameters (temperature, pressure, stoichiometry) leads to consistent product quality. | acs.orgresearchgate.net |

| Rapid Optimization | Automated systems allow for quick screening of reaction conditions to find optimal parameters. | uc.pt |

Mechanistic Investigations into the Formation of this compound

Computational Elucidation of Reaction Pathways and Transition States

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, provide profound insights into the formation of indazoles. For the conversion of indoles to 1H-indazole-3-carboxaldehydes, the reaction proceeds via nitrosation at the C3 position of the indole ring, followed by a rearrangement to form the indazole structure. nih.govrsc.org

In broader indazole syntheses, computational studies have been instrumental in understanding reaction pathways and transition states. For example, in copper-mediated cyclizations to form 1H-indazoles, DFT calculations have highlighted that the C–H cleavage step is likely reversible, while the reductive elimination is the turnover-limiting step. thieme-connect.com Similarly, DFT calculations have been employed to rationalize the branched selectivity in the allylation of indazole electrophiles by modeling the Zimmerman-Traxler type six-member transition state. nih.gov These computational models help in understanding steric and electronic effects that govern reaction outcomes. thieme-connect.comnih.gov For the synthesis of this compound, similar computational approaches could be used to model the transition state of the key nitrosation and rearrangement steps, thereby optimizing reaction conditions and understanding the electronic influence of the 5-ethyl group on the reaction pathway.

Experimental Kinetic Isotope Effect (KIE) Studies (if applicable)

Experimental Kinetic Isotope Effect (KIE) studies are a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond cleavage is involved in the rate-determining step of a reaction. wikipedia.orgnih.gov A primary KIE is observed when a bond to an isotopically labeled atom is broken in the rate-limiting step. wikipedia.org

While no specific KIE studies have been reported in the literature for the synthesis of this compound, such experiments could provide valuable mechanistic information. For instance, in related copper-mediated indazole syntheses, KIE experiments involving deuteration have been used to probe the nature of the C–H cleavage step. thieme-connect.com The observation of a significant KIE (kH/kD > 1) would suggest that the C-H bond is cleaved during the rate-determining step. Conversely, the absence of a KIE might indicate that C-H bond cleavage occurs in a fast step before or after the rate-limiting step. thieme-connect.comresearchgate.net For the nitrosation of 5-ethyl-indole, a KIE study involving deuteration at the C3 position of the indole could elucidate the nature of the initial electrophilic attack and subsequent rearrangement steps.

Chemical Transformations and Functionalization of 5 Ethyl 1h Indazole 3 Carbaldehyde

Chemical Reactivity at the Aldehyde Moiety (C3 Position)

The aldehyde group is a pivotal functional group that serves as a gateway for numerous chemical modifications. For 1H-indazole-3-carbaldehyde derivatives, this reactivity is exploited to synthesize a wide array of polyfunctionalized 3-substituted indazoles. nih.govrsc.org

Carbon-Carbon Bond Forming Reactions

The aldehyde at the C3 position readily participates in several fundamental carbon-carbon bond-forming reactions, facilitating the extension of the carbon framework.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a weak base, such as piperidine (B6355638) or diethylamine, to yield an α,β-unsaturated product. thermofisher.comorientjchem.org This reaction is a cornerstone for creating carbon-carbon double bonds. sphinxsai.com For 1H-indazole-3-carbaldehyde derivatives, the aldehyde function can be converted into alkenes through this method. nih.govrsc.org

The reaction involves the nucleophilic addition of a carbanion, generated from the active methylene compound, to the aldehyde's carbonyl group, followed by a dehydration step. orientjchem.org The rate and success of the reaction can be influenced by the nature of the electron-withdrawing groups on the active methylene compound and the reaction conditions. sphinxsai.com Removing the water formed during the reaction, often by azeotropic distillation, helps to drive the equilibrium towards the product. thermofisher.com

Table 1: Examples of Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | General Structure | Reference |

|---|---|---|

| Malononitrile | CH₂(CN)₂ | researchgate.net |

| Ethyl Cyanoacetate | NCCH₂CO₂C₂H₅ | sphinxsai.com |

| Diethyl Malonate | CH₂(CO₂C₂H₅)₂ | thermofisher.com |

| Meldrum's Acid | C₆H₈O₄ | researchgate.net |

| Barbituric Acid | C₄H₄N₂O₃ | researchgate.net |

The Wittig reaction is a powerful and widely used method in organic synthesis for converting aldehydes and ketones into alkenes. lumenlearning.comlibretexts.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the carbonyl carbon of the aldehyde. masterorganicchemistry.com The versatility of the Wittig reaction allows for the synthesis of a wide variety of alkenes with a high degree of control over the location of the new double bond. libretexts.org

The process begins with the formation of the ylide, typically by treating a phosphonium salt with a strong base like n-butyllithium. lumenlearning.com The ylide then reacts with the aldehyde to form a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force of the reaction. lumenlearning.commasterorganicchemistry.com For 1H-indazole-3-carbaldehyde derivatives, the Wittig reaction provides a reliable route to various alkene-substituted indazoles. nih.govrsc.org The stereochemical outcome (E- or Z-alkene) often depends on the stability of the ylide used. nih.gov

Table 2: General Scheme of the Wittig Reaction

| Reactant 1 | Reactant 2 | Product | Byproduct | Reference |

|---|

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of an enolate ion to an aldehyde or ketone. masterorganicchemistry.com The initial product is a β-hydroxy aldehyde or ketone, known as the aldol addition product. masterorganicchemistry.com Under certain conditions, particularly with heating, this initial adduct can undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated carbonyl compound. This latter process is known as an aldol condensation. youtube.comyoutube.com

The reaction can be catalyzed by either acid or base. youtube.com In base-catalyzed reactions, a base abstracts an α-hydrogen to form an enolate, which then acts as a nucleophile. youtube.com In acid-catalyzed reactions, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by an enol. youtube.com While a foundational reaction, specific examples detailing the aldol condensation of 5-Ethyl-1H-indazole-3-carbaldehyde are not prevalent in the surveyed literature. However, the general principles suggest its applicability.

Carbon-Nitrogen Bond Forming Reactions (e.g., Schiff Base Formation)

The reaction of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a robust and fundamental transformation in organic chemistry. youtube.commdpi.com This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. youtube.comyoutube.com Subsequent dehydration, often acid-catalyzed, leads to the formation of the carbon-nitrogen double bond of the imine. youtube.comresearchgate.net

The reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, sometimes with a catalytic amount of acid. researchgate.net The formation of Schiff bases is an equilibrium process, and in some cases, removal of the water byproduct is necessary to achieve high yields. mdpi.com This transformation is widely applicable to heterocyclic aldehydes, including indole-3-carbaldehyde and its derivatives, to produce a variety of Schiff bases. researchgate.net

Table 3: Schiff Base Formation with this compound

| Reactant 1 | Reactant 2 (Primary Amine) | Product (Schiff Base) | Catalyst (Typical) | Reference |

|---|

Reductive Transformations to Corresponding Alcohols and Amines

The aldehyde group is readily reduced to a primary alcohol or converted into an amine through reductive amination.

The reduction of this compound to its corresponding primary alcohol, (5-Ethyl-1H-indazol-3-yl)methanol, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents donate a hydride ion to the electrophilic carbonyl carbon, and a subsequent workup with water or a mild acid provides the alcohol.

Reductive amination is a two-step process in one pot that transforms an aldehyde into an amine. ineosopen.org It begins with the formation of an imine (Schiff base) from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. ineosopen.org This method is highly efficient for creating secondary and tertiary amines. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H] being particularly effective and mild, allowing for a wide range of substrates. ineosopen.org

Table 4: Reductive Transformations of the Aldehyde Group

| Transformation | Product | Typical Reagents | Reference |

|---|---|---|---|

| Reduction to Alcohol | (5-Ethyl-1H-indazol-3-yl)methanol | NaBH₄, LiAlH₄ | N/A |

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-Ethyl-1H-indazole-3-carboxylic acid. This transformation is a key step in the synthesis of many biologically active indazole derivatives. semanticscholar.orgsioc-journal.cn Standard oxidizing agents can be employed for this purpose. For instance, the conversion of a similar substrate, 1H-indazole-3-carboxaldehyde, to 1H-indazole-3-carboxylic acid can be achieved with high yields. A common method involves the use of potassium permanganate (B83412) (KMnO4) in an aqueous basic solution, followed by acidification. Another effective method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO2) in the presence of a scavenger for the byproduct hypochlorite, such as 2-methyl-2-butene.

While specific examples for the 5-ethyl derivative are not extensively documented in readily available literature, the general methodologies for the oxidation of heteroaromatic aldehydes are well-established and applicable. The synthesis of 1H-indazole-3-carboxylic acid and its derivatives is often achieved through diazotization reactions of corresponding ortho-aminobenzacetamides or ortho-aminobenzacetates. sioc-journal.cn

Table 1: Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Reaction Conditions |

|---|---|

| Potassium Permanganate (KMnO4) | Aqueous NaOH, heat, followed by HCl |

| Sodium Chlorite (NaClO2) | t-BuOH/H2O, NaH2PO4, 2-methyl-2-butene |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to room temperature |

| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia |

Derivatization and Functionalization of the Indazole Ring System

The indazole ring of this compound offers multiple sites for further functionalization, enabling the synthesis of a diverse library of derivatives.

The benzene (B151609) portion of the indazole ring is susceptible to electrophilic aromatic substitution (EAS). chemicalbook.commasterorganicchemistry.com The ethyl group at the C5-position is an ortho-, para-directing activating group. youtube.com Therefore, electrophilic attack is expected to occur preferentially at the C4 and C6 positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 5-ethyl-4-nitro-1H-indazole-3-carbaldehyde and 5-ethyl-6-nitro-1H-indazole-3-carbaldehyde. The precise regioselectivity can be influenced by the reaction conditions and the specific electrophile used. youtube.com

Nucleophilic aromatic substitution (NAS) is a powerful tool for introducing a variety of functional groups onto the indazole ring. acs.org This strategy typically involves the initial halogenation of the indazole, followed by displacement of the halide with a nucleophile. For instance, a bromo-substituted this compound could be synthesized and subsequently reacted with nucleophiles such as amines, alkoxides, or thiols. The Suzuki coupling reaction, a palladium-catalyzed cross-coupling reaction, is a particularly useful method for the arylation of halogenated indazoles, allowing for the introduction of various substituted aromatic groups at specific positions. nih.gov

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be alkylated or arylated. beilstein-journals.orgorganic-chemistry.org The regioselectivity of these reactions is a critical aspect, as the position of the substituent can significantly impact the biological activity of the resulting compound. Generally, direct alkylation of 1H-indazoles leads to a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov The ratio of these isomers is influenced by several factors, including the nature of the substituent on the indazole ring, the type of alkylating or arylating agent, the base, and the solvent used. nih.govbeilstein-journals.org For instance, studies on similar indazole systems have shown that the use of sodium hydride in tetrahydrofuran (B95107) can favor N1-alkylation. nih.gov Conversely, certain substituents on the indazole ring can direct alkylation to the N2 position. nih.govwuxibiology.com The thermodynamically more stable 1H-indazole tautomer is generally favored over the 2H-tautomer. beilstein-journals.orgnih.gov

Recent advances in organic synthesis have led to the development of directed C-H functionalization as a highly efficient and atom-economical method for modifying heterocyclic compounds. nih.govmdpi.comnih.gov This strategy involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized. For indazoles, various directing groups can be installed at the N1 position to direct functionalization to different positions on the indazole ring. Rhodium and palladium catalysts are commonly employed in these transformations. nih.govrsc.org This approach allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkenyl groups, with high regioselectivity. mdpi.com For this compound, a suitable directing group could be introduced at the N1 position to facilitate C-H activation at the C4, C6, or C7 positions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Ethyl-1H-indazole-3-carbaldehyde, a complete assignment of proton and carbon signals is essential for confirming the substitution pattern on the indazole ring. While specific experimental data for this exact molecule is not publicly available, the expected spectral features can be predicted based on extensive data from closely related 5-substituted-1H-indazole-3-carbaldehydes, such as the 5-bromo, 5-chloro, and 5-methoxy analogs. nih.gov

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (CHO) is anticipated to appear as a singlet far downfield, typically in the range of δ 10.1-10.3 ppm, due to the strong deshielding effect of the carbonyl group. nih.gov

The protons on the aromatic benzene (B151609) ring portion of the indazole will present as a three-proton system. The H-4 proton is expected to be a singlet or a narrow doublet around δ 8.5 ppm. The H-6 and H-7 protons would likely appear as doublets or doublet of doublets, with chemical shifts influenced by the C-5 ethyl group. The methylene (B1212753) protons (-CH₂) of the ethyl group would resonate as a quartet, and the methyl protons (-CH₃) as a triplet, characteristic of an ethyl substituent on an aromatic ring. The N-H proton of the indazole ring is expected to be a broad singlet at a high chemical shift (often >13 ppm), which can be confirmed by D₂O exchange. nih.gov

Predicted ¹H NMR Data for this compound (Note: This table is predictive, based on analogous compounds.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (1-H) | >13.0 | br s | - |

| CHO (3-H) | ~10.2 | s | - |

| H-4 | ~8.5 | s | - |

| H-7 | ~7.6 | d | ~9.0 |

| H-6 | ~7.5 | dd | ~9.0, ~1.5 |

| CH₂ (ethyl) | ~2.8 | q | ~7.6 |

| CH₃ (ethyl) | ~1.3 | t | ~7.6 |

Predicted ¹³C NMR Data for this compound (Note: This table is predictive, based on analogous compounds.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~187 |

| C-5 | ~145 |

| C-3a | ~144 |

| C-7a | ~141 |

| C-3 | ~130 |

| C-6 | ~124 |

| C-4 | ~123 |

| C-7 | ~111 |

| CH₂ (ethyl) | ~28 |

| CH₃ (ethyl) | ~16 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the H-6 and H-7 protons on the benzene ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton (C-4, C-6, C-7, and the ethyl group carbons).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. It would show correlations from the aldehyde proton to C-3, from the H-4 proton to C-3, C-5, and C-7a, and from the methylene protons of the ethyl group to C-5, C-4, and C-6, thereby confirming the placement of the substituents on the indazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can help in confirming the regiochemistry.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by several key absorptions. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is expected around 1660-1680 cm⁻¹. nih.gov The N-H stretching vibration of the indazole ring would appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be seen just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations would produce a series of peaks in the 1450-1620 cm⁻¹ region.

Predicted IR Absorption Bands for this compound (Note: This table is predictive, based on analogous compounds.)

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3100-3300 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2970 |

| C=O (Aldehyde) | Stretch | 1660-1680 (strong) |

| Aromatic C=C | Stretch | 1450-1620 |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic system and the symmetric vibrations of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. For this compound (C₁₀H₁₀N₂O), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A close match (typically within 5 ppm) between the calculated and observed mass would unequivocally confirm the molecular formula. For instance, the calculated exact mass for [C₁₀H₁₁N₂O]⁺ is 175.0866, and HRMS analysis would be expected to find a value extremely close to this. nih.gov Fragmentation patterns observed in the mass spectrum would further support the proposed structure, likely showing losses of CO, N₂, and fragments of the ethyl group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules like indazole derivatives. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then analyzed by the mass spectrometer.

For this compound, ESI-MS is primarily used to determine its molecular weight with high accuracy. The expected protonated molecule [M+H]⁺ for this compound (with a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol ) would have a mass-to-charge ratio (m/z) of approximately 175.21. The high-resolution mass spectrometry (HRMS) capability often coupled with ESI can provide the exact mass, allowing for the confirmation of the elemental composition.

While specific experimental ESI-MS data for this compound is not extensively reported in publicly available literature, the fragmentation patterns of related indazole-3-carbaldehyde derivatives have been studied. researchgate.net Typically, fragmentation may occur at the C3-aldehyde group or involve the indazole ring system. The study of these fragmentation patterns can provide valuable structural information. For instance, the analysis of related compounds like 1-ethyl-1H-indole-3-carbaldehyde shows a clear [M+H]⁺ peak at m/z 174. rsc.org

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 175.0815 |

| [M+Na]⁺ | 197.0634 |

| [M+K]⁺ | 213.0374 |

| [2M+H]⁺ | 349.1558 |

| [2M+Na]⁺ | 371.1378 |

This table presents theoretical m/z values for common adducts of this compound in positive-ion mode ESI-MS.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to verify the compound's purity and empirical formula.

For this compound, with the molecular formula C₁₀H₁₀N₂O, the theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 68.95 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.79 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.08 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.18 |

| Total | 174.20 | 100.00 |

This table outlines the theoretical elemental percentages for this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions, thereby providing an unambiguous determination of the molecular structure and, if applicable, the absolute stereochemistry.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the indazole ring system, the conformation of the ethyl group at the 5-position, and the orientation of the carbaldehyde group at the 3-position. Furthermore, it would provide insight into the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding (e.g., involving the indazole N-H and the aldehyde oxygen) and π-π stacking between the aromatic rings.

Although a crystal structure for this compound has not been reported in the accessible literature, studies on similar indazole derivatives have been conducted. researchgate.net These studies provide a framework for what might be expected for this compound. For instance, the indazole ring is expected to be largely planar, and the crystal packing is likely to be influenced by hydrogen bonding and aromatic interactions, which are common features in the solid-state structures of N-heterocyclic compounds.

Microscopic and Surface Characterization Techniques (e.g., SEM, EDAX for bulk materials or composites)

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) are powerful techniques for characterizing the morphology and elemental composition of bulk materials. SEM provides high-resolution images of the sample's surface, revealing details about its topography, texture, and particle size and shape. When coupled with EDAX, which analyzes the X-rays emitted from the sample when bombarded with an electron beam, a qualitative and semi-quantitative elemental analysis of the viewed area can be obtained.

In the context of this compound, these techniques would be particularly useful for examining the crystalline habit of the bulk powder, including the size distribution and morphology of the crystallites. This information is valuable for understanding the material's physical properties, such as its flowability and dissolution rate, which can be important in various applications.

While no specific SEM or EDAX studies on this compound are currently available, the application of these techniques to related organic materials is widespread. For example, in the study of a composite material containing an indazole derivative, SEM could be used to visualize the dispersion of the derivative within the matrix, while EDAX could confirm its elemental signature (presence of C, N, and O) and map its distribution across the composite. chemimpex.com

Computational and Theoretical Studies on 5 Ethyl 1h Indazole 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and predicting the reactivity of molecules like 5-Ethyl-1H-indazole-3-carbaldehyde. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and various spectroscopic parameters.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of medium to large-sized organic molecules due to its balance of computational cost and accuracy. For this compound, DFT calculations, likely employing a hybrid functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), would be utilized to optimize the molecular geometry and calculate electronic properties. Such studies on related indazole systems have provided reliable predictions of molecular structures and energies.

Key parameters that would be derived from DFT calculations include:

Optimized Molecular Geometry: Providing precise bond lengths, bond angles, and dihedral angles.

Electron Density Distribution: Revealing the regions of high and low electron density within the molecule.

Atomic Charges: Estimating the partial charges on each atom, which is crucial for understanding intermolecular interactions.

Ab Initio Methods for High-Accuracy Calculations

For even higher accuracy, particularly for calculating reaction barriers and thermochemical data, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) can be employed. While computationally more demanding than DFT, these methods are based on first principles and can provide benchmark data. For instance, MP2/6-31G** calculations have been used to determine the relative stabilities of indazole tautomers with high precision.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The energy and spatial distribution of these orbitals determine the sites susceptible to electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the indazole ring, indicating its electron-donating capability. The LUMO, conversely, would likely be centered on the electron-withdrawing carbaldehyde group, highlighting its susceptibility to nucleophilic addition. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

A hypothetical representation of the FMOs for this compound is presented below:

| Orbital | Expected Localization | Implication |

| HOMO | Indazole ring system | Site for electrophilic attack |

| LUMO | Carbaldehyde group (C=O) | Site for nucleophilic attack |

This table is a theoretical prediction based on the known electronic effects of the substituent groups.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level, are powerful tools for predicting NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus, theoretical NMR spectra can be generated. These predicted spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental signals. For this compound, GIAO calculations would provide predicted chemical shifts for all hydrogen and carbon atoms, aiding in its structural elucidation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule over time, including its conformational flexibility and interactions with other molecules (e.g., solvent or biological macromolecules).

For this compound, MD simulations would reveal:

Conformational Preferences: The rotation around the single bond connecting the ethyl group to the indazole ring and the orientation of the carbaldehyde group would be explored to identify the most stable conformers.

Solvent Effects: How the molecule interacts with and is oriented within a solvent environment.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, with other molecules.

Theoretical Studies on Tautomeric Equilibria (1H- and 2H-Indazole Forms)

Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-isomers. The relative stability of these tautomers is influenced by the nature and position of substituents on the indazole ring.

Theoretical calculations are crucial for determining the energetic preference between the 1H- and 2H-tautomers of this compound. Based on studies of the parent indazole and other substituted analogs, it is well-established that the 1H-tautomer is generally more stable than the 2H-tautomer. For instance, MP2/6-31G** calculations show the 1H-tautomer of indazole to be approximately 15 kJ·mol⁻¹ more stable than the 2H form. The presence of the electron-donating ethyl group at the 5-position is not expected to significantly alter this preference.

The predicted relative stability would be: 1H-5-Ethyl-indazole-3-carbaldehyde > 2H-5-Ethyl-indazole-3-carbaldehyde

This preference is attributed to the benzenoid character of the six-membered ring in the 1H-tautomer, which confers greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer.

Computational Elucidation of Reaction Mechanisms and Catalytic Cycles

The synthesis of this compound can be approached through various synthetic routes, with the nitrosation of the corresponding 5-ethyl-indole being a common method. Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the intricate mechanisms of such transformations. These studies can map out the potential energy surface of the reaction, identifying transition states and intermediates, thereby providing a detailed, step-by-step understanding of how reactants are converted into products.

For instance, the conversion of an indole (B1671886) to an indazole-3-carbaldehyde via nitrosation involves a series of steps, including the initial attack of the nitrosating agent, rearrangement, and subsequent ring-closure. DFT calculations can model these steps, providing insights into the energetics and feasibility of different proposed pathways. A plausible reaction mechanism involves the initial nitrosation at the C3 position of the indole ring, followed by tautomerization to an oxime, which then undergoes a ring-opening and subsequent ring-closing to form the indazole ring.

Table 1: Hypothetical DFT Calculation Results for the Nitrosation of 5-Ethyl-indole

| Reaction Step | Intermediate/Transition State | Calculated ΔG (kcal/mol) | Description |

| 1 | Initial Nitrosation (TS1) | +15.2 | Energy barrier for the electrophilic attack of the nitrosating agent on the indole ring. |

| 2 | Oxime Intermediate | -5.8 | A stable intermediate formed after the initial nitrosation and proton transfer. |

| 3 | Ring Opening (TS2) | +22.5 | The energy required to break the C2-C3 bond of the indole core. |

| 4 | Open-chain Intermediate | +2.1 | A transient open-chain species before ring closure. |

| 5 | Ring Closure (TS3) | +12.7 | The energy barrier for the formation of the new N-N bond to form the indazole ring. |

| 6 | Final Product | -18.9 | The overall free energy change for the formation of this compound. |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.

Furthermore, if the synthesis involves a catalyst, computational methods can be employed to understand the complete catalytic cycle. This includes modeling the interaction of the catalyst with the reactants, the catalytic steps that lower the activation energy, and the regeneration of the catalyst for the next cycle.

In Silico Methodologies for Rational Design of Novel Derivatives

This compound serves as a valuable scaffold for the development of novel compounds with potential biological activities. In silico methodologies, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in the rational design of new derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is particularly useful in drug discovery, where the aim is to design molecules that can effectively bind to a specific biological target. For derivatives of this compound, molecular docking can be used to predict their binding affinity and mode of interaction with various enzymes, such as kinases, which are often implicated in diseases like cancer. nih.govresearchgate.netresearchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results of Designed this compound Derivatives against a Hypothetical Kinase Target

| Derivative | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -CHO (Parent) | -6.5 | ASP145, LYS88 |

| 2 | -CH=N-OH | -7.2 | ASP145, LYS88, GLU91 |

| 3 | -CH=N-NH-C(=S)NH2 | -8.5 | ASP145, LYS88, TYR142 (H-bond) |

| 4 | -C≡N | -6.8 | ASP145, LYS88 |

| 5 | -COOH | -7.9 | ASP145, LYS88, ARG188 (salt bridge) |

Note: This table presents hypothetical data to demonstrate the application of molecular docking in rational drug design.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netresearchgate.net By identifying the physicochemical properties that are crucial for activity, QSAR models can be used to predict the activity of newly designed compounds even before they are synthesized. For derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme based on descriptors such as lipophilicity, electronic properties, and steric parameters. nih.govresearchgate.net

Applications of 5 Ethyl 1h Indazole 3 Carbaldehyde and Its Derivatives in Materials Science and Catalysis

Advanced Materials Synthesis, Including Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and chemical functionalities of the organic linker are crucial in determining the final structure and properties of the material. Indazole-based ligands are of particular interest due to the presence of multiple coordination sites—the nitrogen atoms of the pyrazole (B372694) ring and additional functional groups attached to the indazole core.

While direct experimental data for 5-Ethyl-1H-indazole-3-carbaldehyde in MOF and coordination polymer synthesis is not extensively documented, its chemical structure provides a clear pathway for its use as a precursor to a valuable ligand. The aldehyde group at the 3-position can be readily oxidized to a carboxylic acid, yielding 5-Ethyl-1H-indazole-3-carboxylic acid. This transformation is a common and efficient method for creating ligands suitable for MOF synthesis, as carboxylic acids are excellent coordinating groups for metal ions.

The resulting 5-Ethyl-1H-indazole-3-carboxylic acid would serve as a multitopic linker. The carboxylate group at the 3-position and the nitrogen atoms of the indazole ring can coordinate with metal centers, leading to the formation of robust, multidimensional frameworks. The ethyl group at the 5-position, while not directly involved in coordination, is expected to play a significant role in tuning the properties of the resulting material. It can influence the framework's porosity, hydrophobicity, and electronic characteristics. The presence of such alkyl groups can create specific pore environments, which may be advantageous for applications like selective gas adsorption or catalysis.

Research on analogous indazole carboxylic acid ligands provides a strong basis for predicting the utility of their 5-ethyl derivative. For instance, studies on 1H-indazole-5-carboxylic acid and 1H-indazole-6-carboxylic acid have demonstrated their successful use in constructing luminescent and magnetic coordination polymers. nih.gov Similarly, 1H-indazole-4-carboxylic acid has been employed to create 2D coordination polymers with interesting magnetic and luminescent properties. mdpi.comepfl.ch These examples underscore the versatility of the indazole scaffold in materials design.

The synthesis of coordination polymers and MOFs using indazole-based ligands typically involves solvothermal or hydrothermal methods. In a typical synthesis, a salt of a transition metal (e.g., zinc, copper, cobalt) is mixed with the indazole-based ligand in a suitable solvent, and the mixture is heated in a sealed vessel. The resulting crystalline product can then be characterized by techniques such as single-crystal X-ray diffraction to determine its structure.

Table 1: Potential Coordination Polymers Derived from 5-Ethyl-1H-indazole-3-carboxylic acid

While specific experimental data is not available for this compound, we can extrapolate potential structures and properties based on known indazole-based MOFs.

| Metal Ion | Potential Ligand | Potential Framework Dimensionality | Potential Properties |

| Zn(II) | 5-Ethyl-1H-indazole-3-carboxylate | 2D or 3D | Luminescence, Porosity for gas storage |

| Cu(II) | 5-Ethyl-1H-indazole-3-carboxylate | 2D or 3D | Magnetism, Catalytic activity |

| Co(II) | 5-Ethyl-1H-indazole-3-carboxylate | 2D or 3D | Magnetic properties, Gas separation |

| Zr(IV) | 5-Ethyl-1H-indazole-3-carboxylate | 3D | High stability, Catalytic activity for organic transformations |

Detailed Research Findings from Analogous Systems

Research on a zirconium (IV) coordination polymer derived from 1-(carboxymethyl)-1H-indazole-5-carboxylic acid highlights the catalytic potential of such materials. This particular polymer was found to be an efficient catalyst for dehydrogenation-cyclization and oxidative coupling reactions. d-nb.info The porous and highly crystalline nature of the material, combined with the coordinated metal centers, facilitated these chemical transformations. It is reasonable to hypothesize that a MOF constructed from 5-Ethyl-1H-indazole-3-carboxylic acid could exhibit similar catalytic capabilities, potentially influenced by the electronic effects of the ethyl group.

Furthermore, studies on zinc and cadmium coordination polymers with 1H-indazole-6-carboxylic acid have revealed interesting photoluminescent properties. nih.gov The emission spectra of these materials were found to be governed by ligand-centered electronic transitions. The presence of the ethyl group in a 5-substituted analogue could modulate these electronic transitions, leading to shifts in the emission wavelength or changes in the quantum yield, thus offering a route to fine-tune the luminescent properties of the resulting materials.

Future Directions and Emerging Research Avenues for 5 Ethyl 1h Indazole 3 Carbaldehyde Research

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The future of chemical synthesis lies in the development of sustainable and environmentally friendly methods. For 5-Ethyl-1H-indazole-3-carbaldehyde, this involves moving away from traditional multi-step syntheses that often utilize harsh reagents and generate significant waste.

One promising approach is the direct nitrosation of the corresponding 5-ethyl-indole. An optimized procedure for the synthesis of 1H-indazole-3-carboxaldehydes from indoles has been reported, which minimizes side reactions and works under mild, slightly acidic conditions. nih.govrsc.orgrsc.org This method has been successfully applied to a variety of substituted indoles, including those with electron-donating and electron-withdrawing groups, suggesting its potential applicability to 5-ethyl-indole. nih.gov

Further greening of the synthesis could be achieved through the use of natural catalysts. For instance, lemon peel powder has been effectively used as a catalyst in the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation. researchgate.net Exploring similar biocatalysts for the synthesis of this compound could significantly reduce the environmental impact.

Photocatalysis and electrochemistry also present exciting avenues for the sustainable synthesis of indazoles. doaj.org These methods often proceed under mild conditions and can offer high selectivity, reducing the need for protecting groups and purification steps. acs.org The application of these techniques to the synthesis of this compound could lead to more efficient and atom-economical processes.

Flow chemistry is another powerful tool for developing sustainable synthetic routes. durham.ac.ukuc.pt Continuous flow systems allow for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. rsc.org The synthesis of heterocyclic compounds, including indazoles, has been successfully demonstrated in flow reactors, often telescoping multiple steps into a single continuous process. uc.pt

| Sustainable Synthesis Approach | Potential Advantages for this compound |

| Direct Nitrosation of 5-Ethyl-indole | Fewer reaction steps, milder conditions, reduced waste. nih.govrsc.orgrsc.org |

| Biocatalysis (e.g., using lemon peel powder) | Use of renewable resources, biodegradable catalysts. researchgate.net |

| Photocatalysis and Electrochemistry | Mild reaction conditions, high selectivity, reduced energy consumption. doaj.orgacs.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. durham.ac.ukuc.pt |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The aldehyde functionality at the C3 position of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives. nih.gov Future research should focus on exploring novel and unprecedented reactivity patterns to expand the chemical space accessible from this starting material.

One area of interest is the exploration of C-H activation strategies on the indazole scaffold. mdpi.comrsc.orgresearchgate.net Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various substituents onto heterocyclic rings, bypassing the need for pre-functionalized starting materials. mdpi.comnih.gov Applying these methods to this compound could enable the direct and regioselective introduction of new functional groups at various positions on the indazole ring.

The aldehyde group itself can participate in a variety of novel transformations beyond standard condensations and oxidations. For instance, its use in multicomponent reactions could provide rapid access to complex molecular architectures. Furthermore, exploring its reactivity in cycloaddition reactions, such as [4+1] annulations, could lead to the formation of new fused heterocyclic systems with interesting biological properties. acs.org The photochemical rearrangement of indazoles into benzimidazoles represents another exciting and underexplored transformation that could be applied to derivatives of this compound. nih.gov

The development of novel derivatization strategies for the aldehyde group is also a key research direction. This could involve the synthesis of novel imines, oximes, and hydrazones, which can then be further elaborated or act as ligands for metal complexes. The conversion of the aldehyde to a nitrile, followed by further transformations, also opens up new synthetic possibilities. nih.gov

Integration with Automation, Artificial Intelligence, and Machine Learning in Chemical Synthesis

The integration of automation, artificial intelligence (AI), and machine learning (ML) is set to revolutionize chemical synthesis. For this compound, these technologies can accelerate the discovery of new reactions, optimize reaction conditions, and facilitate the automated synthesis of derivatives.

Automated synthesis platforms, often coupled with flow chemistry systems, can be employed to rapidly synthesize libraries of this compound derivatives for high-throughput screening. rsc.org This approach can significantly speed up the drug discovery process by quickly identifying compounds with desired biological activities.

AI and ML algorithms can be used to predict the outcome of chemical reactions, identify optimal reaction conditions, and even propose novel synthetic routes. By training these models on existing data for indazole synthesis and reactivity, researchers can computationally screen for the most promising synthetic strategies for this compound and its derivatives. This can save significant time and resources compared to traditional trial-and-error experimentation.

Furthermore, AI can be used to analyze large datasets from biological assays to identify structure-activity relationships (SAR) for this compound derivatives. This information can then be used to guide the design of new compounds with improved potency and selectivity.

Application of Advanced In-Situ Characterization Techniques

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, the application of advanced in-situ characterization techniques is crucial. Techniques such as in-situ NMR, IR, and Raman spectroscopy can provide real-time information about the formation of intermediates and byproducts, offering valuable insights into reaction kinetics and pathways.

For example, monitoring the nitrosation of 5-ethyl-indole in real-time could help to optimize the reaction conditions to maximize the yield of the desired indazole-3-carbaldehyde while minimizing the formation of dimeric impurities. nih.gov Similarly, in-situ techniques can be used to study the kinetics of subsequent derivatization reactions of the aldehyde group, allowing for precise control over the product distribution.

The use of these techniques is particularly valuable in flow chemistry, where real-time monitoring can be integrated directly into the flow stream, enabling rapid process optimization and quality control.

Synergistic Approaches Combining Experimental Discovery with Advanced Computational Modeling

The synergy between experimental discovery and advanced computational modeling will be a driving force in the future of chemical research. For this compound, this synergistic approach can be applied to predict its physicochemical properties, reactivity, and biological activity.

Computational methods, such as density functional theory (DFT), can be used to model the electronic structure and reactivity of this compound. This can help to rationalize observed reactivity patterns and predict the feasibility of new chemical transformations. For example, computational studies can be used to investigate the mechanism of C-H activation on the indazole ring and to design more efficient catalysts for these reactions.

Molecular docking and dynamics simulations can be employed to predict the binding affinity of this compound derivatives to specific biological targets. This can guide the design of new drug candidates with improved efficacy and reduced side effects. The predictions from these computational models can then be validated through experimental synthesis and biological testing, creating a powerful feedback loop for accelerated drug discovery.

| Research Avenue | Key Focus |

| Sustainable Synthesis | Green catalysts, flow chemistry, photocatalysis. researchgate.netdoaj.orgdurham.ac.ukuc.pt |

| Novel Reactivity | C-H activation, multicomponent reactions, cycloadditions. mdpi.comrsc.orgresearchgate.netacs.org |

| Automation and AI | High-throughput synthesis, reaction prediction, SAR analysis. |

| In-Situ Characterization | Real-time reaction monitoring, mechanistic studies. |

| Computational Modeling | Property prediction, reaction mechanism elucidation, drug design. |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Ethyl-1H-indazole-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of indazole derivatives typically involves cyclization of precursors such as substituted hydrazines or carboxylic acids. For example, Ethyl 5-chloro-1H-indazole-3-carboxylate is synthesized via cyclization of 5-chloro-1H-indazole-3-carboxylic acid with ethanol and thionyl chloride as a dehydrating agent . For this compound, introducing the ethyl group at position 5 may require alkylation of a pre-formed indazole scaffold or direct cyclization using ethyl-containing precursors. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield and purity. For instance, sulfuric acid in ethanol under reflux is used for similar indazole ester syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential. The aldehyde proton (CHO) in NMR typically appears as a singlet near δ 9.8–10.2 ppm, while the ethyl group (CHCH) shows a triplet (δ 1.2–1.5 ppm) and quartet (δ 2.4–2.8 ppm). NMR confirms the aldehyde carbon at δ 190–200 ppm. HRMS provides exact mass verification (e.g., CHNO: 174.0793 g/mol). X-ray crystallography via SHELX programs can resolve structural ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-ethyl substituent influence the reactivity of this compound in nucleophilic addition reactions?

The ethyl group at position 5 introduces steric hindrance, potentially slowing nucleophilic attacks at the adjacent C3 aldehyde. Electronically, alkyl groups are electron-donating, which may reduce electrophilicity of the aldehyde compared to nitro- or chloro-substituted analogs (e.g., 5-Nitro-1H-indazole-3-carbaldehyde ). Computational studies (DFT) can model charge distribution and predict reactivity hotspots. Experimental validation via kinetic studies under varied conditions (e.g., solvent polarity, nucleophile strength) is recommended.

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

Contradictions may arise from differences in substituent effects or assay conditions. For example, chloro or nitro groups enhance electrophilicity and receptor binding affinity in some indazole derivatives , whereas ethyl groups may improve lipophilicity and membrane permeability. Systematic Structure-Activity Relationship (SAR) studies, comparing analogs with incremental substitutions (e.g., 5-Methyl, 5-Fluoro), can isolate contributing factors. Meta-analysis of bioassay protocols (e.g., cell lines, incubation times) is critical to identify methodological biases .

Q. How can computational tools like molecular docking predict the binding interactions of this compound with target enzymes?

Molecular docking (using AutoDock Vina or Schrödinger Suite) models interactions between the aldehyde moiety and catalytic residues (e.g., cysteine or lysine in active sites). The ethyl group’s hydrophobic interactions with nonpolar enzyme pockets can be simulated. Validation via mutagenesis studies or crystallographic data (e.g., from related indazole-protein complexes ) strengthens predictions. Free energy calculations (MM-GBSA) quantify binding affinities and guide lead optimization.

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from reaction by-products?

Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates polar aldehyde derivatives. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, as demonstrated for analogous compounds . Advanced methods like preparative HPLC (C18 column, acetonitrile/water mobile phase) may resolve closely related impurities.

Q. How should researchers address discrepancies in melting point or solubility data reported for this compound across studies?

Contradictions often stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphs. Solubility assays should standardize solvents (e.g., DMSO for in vitro studies) and temperatures. Cross-referencing with databases like PubChem or CAS Common Chemistry ensures data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.